molecular formula C9H10N4O4 B13588262 2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}aceticacid

Cat. No.: B13588262
M. Wt: 238.20 g/mol
InChI Key: ZGLJOKQDPBORNH-UHFFFAOYSA-N
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Description

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is a complex organic compound with a molecular weight of 238.2 g/mol . It is characterized by its unique imidazo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{8-carbamoyl-2-oxo-1H,2H,3H,4H-imidazo[1,5-a]pyrimidin-3-yl}acetic acid is unique due to its fused heterocyclic structure, which combines the properties of imidazole and pyrimidine rings. This unique structure contributes to its distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C9H10N4O4

Molecular Weight

238.20 g/mol

IUPAC Name

2-(8-carbamoyl-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C9H10N4O4/c10-7(16)6-8-12-9(17)4(1-5(14)15)2-13(8)3-11-6/h3-4H,1-2H2,(H2,10,16)(H,12,17)(H,14,15)

InChI Key

ZGLJOKQDPBORNH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=C(N=CN21)C(=O)N)CC(=O)O

Origin of Product

United States

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